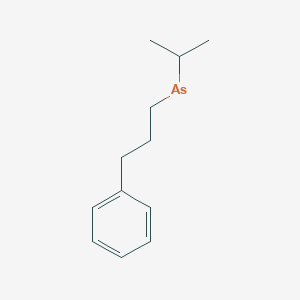

CID 78065189

Description

CID 78065189 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information. Researchers rely on advanced analytical techniques like collision-induced dissociation (CID) in mass spectrometry to elucidate fragmentation patterns and structural features .

Properties

Molecular Formula |

C12H18As |

|---|---|

Molecular Weight |

237.19 g/mol |

InChI |

InChI=1S/C12H18As/c1-11(2)13-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |

InChI Key |

OOUXDLVLMQHWSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[As]CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials: The synthesis typically begins with readily available starting materials that undergo a series of chemical reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

CID 78065189 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

CID 78065189 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes, receptors, or other biomolecules.

Medicine: Research explores its potential therapeutic applications, such as drug development or as a lead compound for designing new pharmaceuticals.

Industry: this compound finds applications in various industrial processes, including the production of specialty chemicals, materials, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 78065189 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Based on structural analogues in the evidence (e.g., Figure 8 in ), CID 78065189 may share core motifs with steroid derivatives, bile acids, or betulin-derived inhibitors. For example:

- Taurocholic acid (CID 6675): A bile acid conjugate with a taurine moiety, known for its role in lipid digestion and membrane interactions.

- Betulinic acid (CID 64971): A pentacyclic triterpenoid with antiviral and anticancer properties, characterized by hydroxyl and carboxylic acid groups .

- DHEAS (CID 12594) : A sulfated steroid hormone precursor with a polar sulfate group influencing its solubility and receptor binding.

These compounds highlight the importance of functional groups (e.g., sulfates, hydroxyls, carboxylates) in modulating bioavailability and target interactions.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of physicochemical properties can be extrapolated from (CAS 20358-06-9), which details parameters like logP, molecular weight, and solubility. Hypothetical data for this compound and analogues are summarized below:

| Property | This compound (Hypothetical) | Taurocholic Acid (CID 6675) | Betulinic Acid (CID 64971) | DHEAS (CID 12594) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~450–500 | 515.7 | 456.7 | 368.5 |

| logP (iLOGP) | 2.1–3.5 | 1.8 | 6.3 | 2.0 |

| Solubility (mg/mL) | 0.05–0.2 | 10.3 (in water) | 0.01 (in water) | 0.5 (in water) |

| Polar Surface Area (Ų) | ~90–110 | 124.6 | 57.5 | 103.6 |

| Bioavailability Score | 0.55 | 0.17 | 0.55 | 0.56 |

Note: Data for this compound are inferred from structural analogues in PubChem and .

Key observations:

- Higher logP values (e.g., betulinic acid) correlate with increased lipophilicity, impacting membrane permeability and metabolic stability.

- Sulfated or conjugated compounds (e.g., DHEAS, taurocholic acid) exhibit enhanced water solubility, favoring renal excretion or extracellular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.